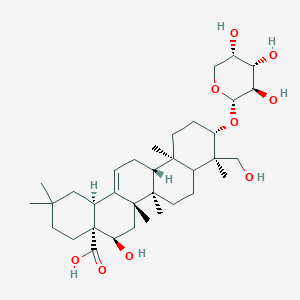

Cauloside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cauloside B is a natural compound that is found in several plants, including Cimicifuga foetida and Cimicifuga heracleifolia. It is a triterpenoid saponin that has been studied for its various biological activities. Cauloside B has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.

Applications De Recherche Scientifique

Triterpene Glycosides and Chemical Structure

Cauloside B, identified as a triterpene glycoside, has been isolated from plants like Caulophyllum robustum. It is structurally characterized as hederagenin 3-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside (Chetyrina & Kalinovskii, 1979). This compound belongs to a group of natural products known for their diverse biological activities.

Metabolic Pathways and Pharmacological Properties

Studies on Caulophyllum robustum, which contains cauloside B, reveal its significant pharmacological properties like anti-inflammatory, immunomodulatory, and anti-tumor effects. Research has also focused on understanding the metabolic pathways and products of this compound in biological systems, such as in rat models (Lü et al., 2019).

Biological Activity and Cellular Interactions

Cauloside B, as part of the broader cauloside family, shows various biological activities. For instance, cauloside C, closely related to cauloside B, demonstrates effects like cytotoxicity on sea urchin eggs and embryos, inhibition of macromolecular synthesis, and altered cellular transport mechanisms (Likhatskaya et al., 1996).

Spectrum-Effect Relationships and Anti-Inflammatory Effects

The spectrum-effect relationships between chemical fingerprints of Caulophyllum robustum extracts (including cauloside B) and their anti-inflammatory effects have been studied. This research helps in understanding how compounds like cauloside B contribute to the overall medicinal efficacy of the plant (Lü et al., 2017).

Effect on Biosynthesis in Yeast Cells

Cauloside B, as part of the cauloside group, has been studied for its effect on biosynthesis processes in yeast cells. These glycosides have shown to influence the biosynthesis of sterols and fatty acids, indicating their potential biochemical significance (Anisimov et al., 1978).

Growth-Regulating Effects on Plant Seedlings

The growth-regulating effects of cauloside glycosides, including cauloside B, on plant seedlings have been investigated, showing that these compounds can influence plant growth at varying concentrations (Anisimov & Chaikina, 2015).

Propriétés

Numéro CAS |

12672-43-4 |

|---|---|

Nom du produit |

Cauloside B |

Formule moléculaire |

C35H56O9 |

Poids moléculaire |

620.8 g/mol |

Nom IUPAC |

(4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bS)-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C35H56O9/c1-30(2)13-14-35(29(41)42)20(15-30)19-7-8-23-31(3)11-10-25(44-28-27(40)26(39)21(37)17-43-28)32(4,18-36)22(31)9-12-33(23,5)34(19,6)16-24(35)38/h7,20-28,36-40H,8-18H2,1-6H3,(H,41,42)/t20-,21-,22?,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35+/m0/s1 |

Clé InChI |

FCPRBNDLDDAHLC-PWEBOEAPSA-N |

SMILES isomérique |

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O |

SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C |

SMILES canonique |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)